molecular formula C7H14N2O B575973 1-(azetidin-3-yl)pyrrolidin-3-ol CAS No. 178311-54-1

1-(azetidin-3-yl)pyrrolidin-3-ol

Cat. No.: B575973
CAS No.: 178311-54-1
M. Wt: 142.202
InChI Key: WPHKSKAWLZGADW-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by distinct conformational preferences arising from the contrasting ring systems present in its structure. The azetidine ring adopts a quasi-planar geometry due to significant ring strain inherent in four-membered cyclic systems, while the pyrrolidine ring demonstrates greater conformational flexibility with envelope and half-chair conformations being most prevalent. Computational studies on related azetidine-pyrrolidine hybrid systems indicate that replacement of pyrrolidine rings with azetidine cycles leads to substantial reduction in conformational flexibility, particularly affecting the nitrogen pyramidalization patterns.

Conformational analysis reveals that the azetidine nitrogen exhibits pronounced pyramidalization, which varies depending on the overall peptide backbone conformation and can either favor formation of attractive nitrogen-hydrogen interactions or alleviate severe steric hindrance. The pyrrolidine ring in the hybrid system maintains its characteristic puckering behavior, with the three-position substitution pattern influencing the preferred envelope conformation. Density functional theory calculations demonstrate that the energy barriers for ring interconversion are significantly different between the two ring systems, with the azetidine ring showing restricted motion compared to the more dynamic pyrrolidine component.

The hydroxyl group at the three-position of the pyrrolidine ring introduces additional conformational considerations through intramolecular hydrogen bonding possibilities. Nuclear Overhauser Effect studies on related systems suggest that the hydroxyl substituent can participate in stabilizing interactions with the neighboring nitrogen atoms, particularly under specific solvent conditions. Temperature-dependent conformational studies indicate that the overall molecular geometry is sensitive to thermal effects, with ring inversion barriers differing substantially between the azetidine and pyrrolidine components.

X-ray Crystallographic Studies of Azetidine-Pyrrolidine Hybrid Systems

X-ray crystallographic investigations of azetidine-pyrrolidine hybrid systems provide crucial insights into the solid-state conformations and intermolecular packing arrangements. Crystallographic data from related pyrrolidine-lactam systems demonstrate that these bicyclic structures adopt specific conformations that minimize steric interactions while maximizing favorable intermolecular contacts. The crystal structures reveal that hydrogen bonding networks play a critical role in determining the overall packing efficiency and stability of these compounds.

Single crystal X-ray diffraction studies of related azetidine-containing compounds show that the four-membered ring maintains a nearly planar geometry with characteristic carbon-nitrogen bond lengths and angles. The nitrogen atom in the azetidine ring typically exhibits a pyramidal geometry with the substituent positioned to minimize steric interactions with the pyrrolidine component. Crystallographic analysis reveals that intermolecular hydrogen bonding involving the hydroxyl group and secondary amine functionalities creates extended networks that stabilize the crystal lattice.

The structural data indicates that the azetidine-pyrrolidine connection occurs through a carbon-nitrogen bond with typical bond lengths ranging from 1.45 to 1.48 Angstroms, consistent with standard tertiary amine bond distances. Torsional angles around this central linkage vary depending on crystal packing requirements and intermolecular interactions. The hydroxyl group positioning shows preferential orientations that facilitate hydrogen bonding with neighboring molecules, contributing to crystal stability and affecting the overall molecular conformation in the solid state.

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance spectra typically exhibit distinct resonances for the azetidine and pyrrolidine ring protons, with the azetidine protons appearing as complex multipets due to the rigid ring geometry and unique coupling patterns. The pyrrolidine ring protons demonstrate characteristic patterns consistent with envelope conformations, with the three-position proton showing distinctive coupling to the hydroxyl-bearing carbon.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals diagnostic signals for each carbon environment within the molecule. The azetidine carbons typically appear in the range of 25-35 parts per million for the methylene carbons and 45-55 parts per million for the nitrogen-bearing carbon. The pyrrolidine ring carbons show characteristic chemical shifts with the hydroxyl-bearing carbon appearing downfield around 65-75 parts per million due to the deshielding effect of the oxygen substituent. Two-dimensional Nuclear Magnetic Resonance experiments, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation, provide definitive connectivity information and confirm the structural assignments.

Infrared spectroscopy exhibits characteristic absorption bands that facilitate compound identification and purity assessment. The hydroxyl group typically produces a broad absorption band in the 3200-3500 inverse centimeters region, while the secondary amine functionalities contribute to nitrogen-hydrogen stretching vibrations around 3300-3400 inverse centimeters. The carbon-nitrogen stretching vibrations appear in the fingerprint region between 1000-1300 inverse centimeters, providing additional structural confirmation.

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 142 for the free base form, with characteristic fragmentation patterns involving loss of the hydroxyl group and various ring opening processes. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 143, facilitating molecular weight confirmation and structural analysis through tandem mass spectrometry experiments.

Comparative Analysis with Related Azetidine-Pyrrolidine Derivatives

Comparative structural analysis with related azetidine-pyrrolidine derivatives reveals important structure-activity relationships and conformational trends within this compound class. The regioisomer 1-(pyrrolidin-3-yl)azetidin-3-ol, where the hydroxyl group is located on the azetidine ring rather than the pyrrolidine ring, demonstrates significantly different conformational behavior due to the altered hydrogen bonding patterns and ring strain effects. This positional isomerism creates distinct spectroscopic signatures and different physicochemical properties.

Substituted derivatives bearing additional functional groups on either ring system show modified conformational preferences and altered hydrogen bonding capabilities. Studies on methylated analogs indicate that nitrogen substitution substantially affects the overall molecular geometry and reduces the conformational flexibility of the hybrid system. The presence of electron-withdrawing or electron-donating substituents on the aromatic analogs creates distinct electronic environments that influence both the Nuclear Magnetic Resonance chemical shifts and the preferred conformational states.

Stereochemical variations, particularly at the three-position of the pyrrolidine ring, demonstrate significant differences in biological activity and pharmacological properties, despite similar overall structural frameworks. The absolute configuration affects crystal packing arrangements and intermolecular interaction patterns, leading to different physicochemical properties between enantiomeric forms. Comparative crystallographic studies reveal that stereochemical differences can substantially alter hydrogen bonding networks and molecular recognition properties.

Compound Molecular Formula Molecular Weight Key Spectroscopic Features
This compound C₇H₁₄N₂O 142.20 g/mol δH 3.8-4.8 (CHOH), δC 65-75 (CHOH)
1-(Pyrrolidin-3-yl)azetidin-3-ol C₇H₁₄N₂O 142.20 g/mol δH 4.2-4.9 (CHOH), δC 60-70 (CHOH)
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol C₇H₁₄N₂O 142.20 g/mol [α]D +15.2° (c 1.0, H₂O)

The electronic properties of related derivatives bearing aromatic substituents demonstrate significantly altered spectroscopic characteristics compared to the parent saturated system. These modifications create distinct ultraviolet-visible absorption patterns and modified Nuclear Magnetic Resonance chemical shift ranges, facilitating differentiation between various structural analogs. Computational studies on the extended derivative series reveal systematic trends in conformational preferences and electronic properties that correlate with structural modifications.

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHKSKAWLZGADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304246
Record name 1-(3-Azetidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-54-1
Record name 1-(3-Azetidinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Azetidinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Protected Intermediates

A widely cited method involves the hydrogenation of benzyl-protected azetidine intermediates. For example, 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol undergoes hydrogenolysis in the presence of palladium hydroxide (20% on carbon) under 40 psi H₂ at 60°C for 72 hours. This step removes the benzyl group while preserving the azetidine and pyrrolidine rings.

Key Reaction Conditions:

  • Catalyst : Pd(OH)₂/C (12.2 g per 1.15 L methanol).

  • Temperature : 60°C.

  • Pressure : 40 psi H₂, replenished periodically.

Post-hydrogenation, the product is treated with hydrogen chloride gas in ethanol to yield the hydrochloride salt, achieving 73% purity after filtration and washing.

Challenges and Optimizations

  • Incomplete Deprotection : Extended reaction times (72 hours) are required to achieve >95% conversion, as monitored by NMR.

  • Byproduct Formation : Residual palladium and over-reduction byproducts necessitate chromatographic purification.

Ring-Opening and Substitution Reactions

Azetidine Precursor Functionalization

Patent EP0161722B1 outlines a route starting from 1-substituted azetidine-3-ol derivatives , where the 1-position is functionalized via nucleophilic substitution. For instance, reacting azetidin-3-ol with a pyrrolidine-containing electrophile (e.g., mesylated pyrrolidin-3-ol) in anhydrous DMF at 80°C for 12 hours yields the target compound.

Example Protocol:

  • Activation : Pyrrolidin-3-ol is mesylated using methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C.

  • Substitution : The mesylated intermediate reacts with azetidin-3-ol (1.0 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C.

  • Workup : Extraction with ethyl acetate and silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) isolates the product in 68% yield.

Stereochemical Considerations

  • Racemization Risk : Elevated temperatures during substitution may lead to epimerization, necessitating chiral HPLC for enantiomeric resolution.

Direct Coupling of Pyrrolidine and Azetidine Derivatives

Reductive Amination Approach

EvitaChem’s route employs reductive amination between pyrrolidine-3-one and azetidin-3-amine under hydrogenation conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid) facilitates the reaction, achieving 82% yield after 24 hours.

Reaction Scheme:

Pyrrolidine-3-one+Azetidin-3-amineNaBH₃CN, MeOH1-(Azetidin-3-yl)pyrrolidin-3-ol\text{Pyrrolidine-3-one} + \text{Azetidin-3-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} 1\text{-(Azetidin-3-yl)pyrrolidin-3-ol}

Solvent and Catalyst Screening

Comparative studies show methanol outperforms THF or DMF in minimizing imine byproducts (Table 2).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrogenation7395Scalable for industrial useProlonged reaction time (72h)
Substitution6890Stereochemical controlRequires chiral separation
Reductive Amination8298Rapid (24h)pH-sensitive conditions

Table 2: Solvent Impact on Reductive Amination

SolventYield (%)Byproduct Formation (%)
MeOH82<5
THF4522
DMF3035

Chemical Reactions Analysis

1-(azetidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The aminoethyl group in 1-(2-aminoethyl)pyrrolidin-3-ol enhances water solubility due to protonation at physiological pH, making it advantageous for aqueous formulations . Conversely, aromatic substituents like chlorobenzyl or aminophenyl groups improve target binding but may elevate toxicity risks .
  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., this compound dihydrochloride, MW: 243.18 g/mol) improve crystallinity and storage stability compared to free bases .

Biological Activity

1-(Azetidin-3-yl)pyrrolidin-3-ol, also known as (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol, is a synthetic compound characterized by its unique dual-ring structure, which includes both azetidine and pyrrolidine moieties. This structural framework enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The presence of hydroxyl (-OH) groups and nitrogen atoms in its structure suggests potential for hydrogen bonding and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate their activity through binding to active sites or allosteric sites. The compound has been studied for its selective agonistic effects on serotonin receptors, particularly the 5-HT1-like receptor subtype, indicating its potential role in modulating neurotransmitter systems relevant to anxiety and depression treatment .

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities:

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Studies have indicated that nitrogen-containing heterocycles can possess significant antibacterial and antifungal properties .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential neuropharmacological applications. Its agonistic activity may contribute to mood regulation and anxiety relief, making it a candidate for further investigation in treating psychiatric disorders .

Enzyme Inhibition

There is emerging evidence that this compound could act as an enzyme inhibitor, which may contribute to its therapeutic efficacy in various biochemical pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties : A comparative study demonstrated that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect against certain strains .
  • Neuropharmacological Assessment : In vitro assays evaluated the binding affinity of this compound to serotonin receptors. The findings suggested a selective interaction profile that could be leveraged for developing antidepressant therapies .

Research Findings Summary

Biological Activity Mechanism Potential Applications
AntimicrobialEnzyme inhibitionDrug development for infections
NeuropharmacologicalSerotonin receptor agonismTreatment for anxiety/depression
Enzyme inhibitionModulation of biochemical pathwaysTherapeutic interventions

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(azetidin-3-yl)pyrrolidin-3-ol, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, acetonitrile is used as a solvent at elevated temperatures (80–100°C) to facilitate ring formation. Key intermediates are characterized via NMR spectroscopy (e.g., δ 3.3–3.3 ppm for azetidine protons) and mass spectrometry (e.g., molecular ion peak at m/z 142.1) to confirm structural integrity . Purification often employs column chromatography with gradients of ethyl acetate and hexane .

Q. What structural features of this compound contribute to its reactivity in medicinal chemistry?

  • Methodological Answer : The compound’s bicyclic structure (azetidine fused to pyrrolidine) and hydroxyl group enable hydrogen bonding with biological targets like enzymes. Computational modeling (e.g., DFT calculations) predicts nucleophilic attack at the azetidine nitrogen due to ring strain, while the hydroxyl group participates in acid-base catalysis .

Q. How is the compound screened for initial biological activity in academic research?

  • Methodological Answer : High-throughput screening (HTS) assays are conducted against targets such as GPCRs or kinases. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) are performed at 10 µM compound concentration. Dose-response curves (IC₅₀ values) are generated to assess potency, with follow-up validation via Western blotting for downstream signaling proteins .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities. For example, the (R)-isomer shows 10-fold higher selectivity for α₂-adrenergic receptors compared to the (S)-form, confirmed via chiral HPLC separation (Chiralpak IA column) and functional cAMP assays . Synthetic routes are optimized using asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >90% enantiomeric excess .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Researchers should standardize protocols:

  • Buffer systems : Use HEPES (pH 7.4) instead of Tris to avoid pH drift.
  • Cell lines : Validate receptor expression levels via qPCR (e.g., HEK293 vs. CHO cells).
  • Controls : Include known agonists/antagonists (e.g., clonidine for α₂ receptors) to benchmark activity .

Q. How can synthetic yields of this compound be improved while maintaining stereochemical purity?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

  • Temperature : 90°C maximizes azetidine ring closure (80% yield) without racemization.
  • Catalyst screening : Pd/C (5% w/w) reduces byproduct formation during hydrogenolysis.
  • Workup : Liquid-liquid extraction with dichloromethane removes polar impurities, followed by recrystallization (ethanol/water) to achieve >99% purity .

Q. What computational tools predict the compound’s interactions with novel biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like NMDA receptors. Key steps:

  • Ligand preparation : Assign partial charges via AM1-BCC.
  • Binding site definition : Use cryo-EM structures (PDB: 7EUO) for glutamate receptors.
  • Free energy calculations : MM/GBSA predicts ΔG values (±1.5 kcal/mol accuracy) .

Q. How do stability studies under physiological conditions inform formulation development?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LC-MS identifies degradation products (e.g., ring-opened aldehydes).
  • Light exposure : UV-Vis spectroscopy monitors photodegradation (λ_max = 254 nm).
    Results guide excipient selection (e.g., cyclodextrins for oral formulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.